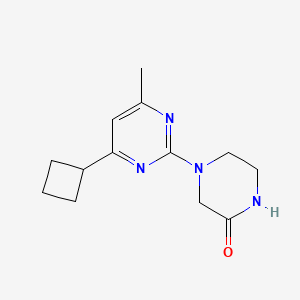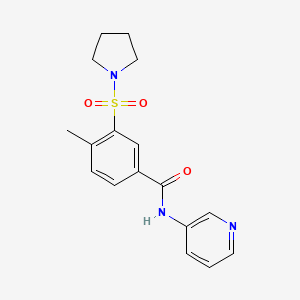
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide, also known as JNJ-17216498, is a small molecule antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a role in pain modulation, anxiety, and stress response. JNJ-17216498 has been studied extensively for its potential therapeutic applications in pain management, addiction, and mood disorders.
作用机制
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is a selective antagonist of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a role in pain modulation, anxiety, and stress response. N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide binds to the NOP receptor and blocks the binding of nociceptin/orphanin FQ peptide, which is the endogenous ligand of the receptor. This results in a reduction of pain perception and anxiety.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain perception, anxiety, and depression. It has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has a half-life of around 3 hours in rats and is metabolized primarily in the liver.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has a number of advantages for lab experiments. It is a highly selective antagonist of the NOP receptor, which makes it a useful tool for studying the role of the receptor in pain modulation, anxiety, and stress response. However, there are also limitations to using N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has a relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are a number of future directions for research on N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide. One area of interest is the potential therapeutic applications of the compound in pain management, addiction, and mood disorders. Further preclinical studies are needed to determine the efficacy and safety of the compound in these areas. Another area of interest is the development of new NOP receptor antagonists with improved pharmacokinetic properties, such as increased solubility and longer half-life. Finally, there is a need for further studies on the role of the NOP receptor in pain modulation, anxiety, and stress response, and the potential therapeutic applications of targeting the receptor in these areas.
合成方法
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with 4-morpholinylmethylpiperidinecarboxylic acid followed by a coupling reaction with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then purified using column chromatography and recrystallization. The yield of the synthesis process is typically around 40%.
科学研究应用
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in pain management, addiction, and mood disorders. In preclinical studies, N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to be effective in reducing neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to have anxiolytic and antidepressant effects. In addition, N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been studied for its potential in treating drug addiction, particularly opioid addiction. It has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-(morpholin-4-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O2/c18-13-4-5-16(15(19)11-13)20-17(23)22-6-2-1-3-14(22)12-21-7-9-24-10-8-21/h4-5,11,14H,1-3,6-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIONCDBEGVWGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2CCOCC2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1-adamantyl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5459209.png)
![1-(3,4-dimethylbenzyl)-4-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5459216.png)

![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5459219.png)
![N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5459223.png)
![(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5459225.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5459235.png)
![4-ethyl-2-methyl-5-({1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5459245.png)
![2-cyclopropyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5459246.png)
![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5459255.png)
![2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5459261.png)

![2-(2-furyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5459276.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(methylthio)acetamide](/img/structure/B5459291.png)